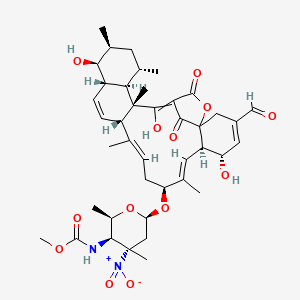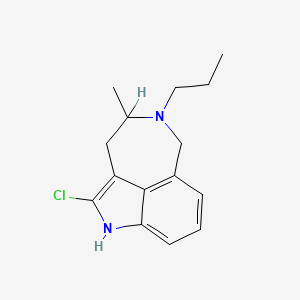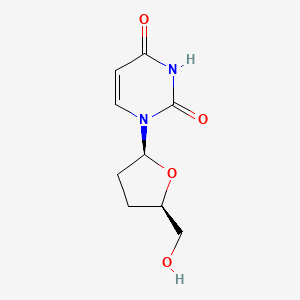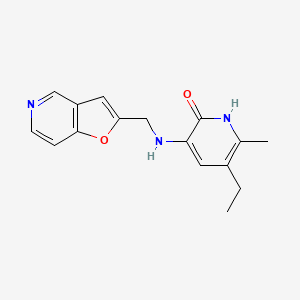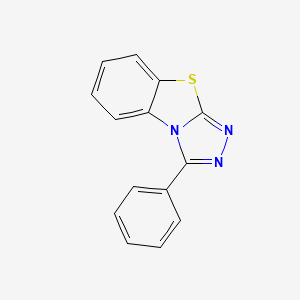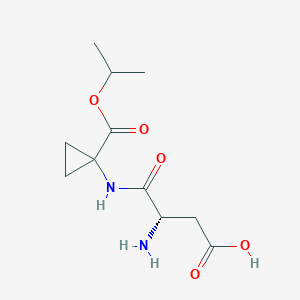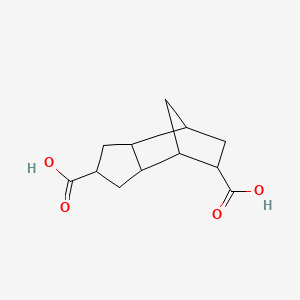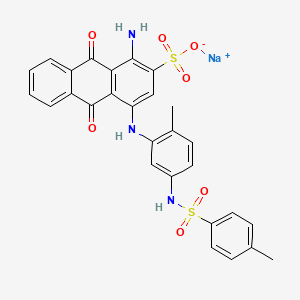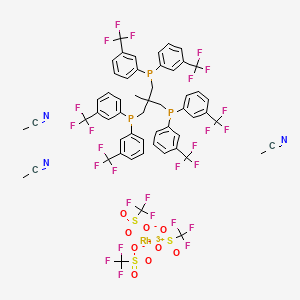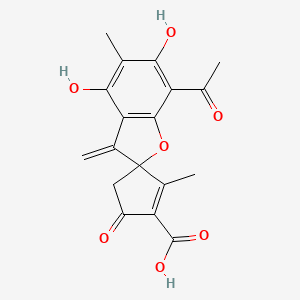
7-Acetyl-4,6-dihydroxy-5,11-dimethyl-3-methylene-14-oxospiro(2-hydrobenzo(b)furan-2,3'-cyclopentane)-10-ene-10-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Acetyl-4,6-dihydroxy-5,11-dimethyl-3-methylene-14-oxospiro(2-hydrobenzo(b)furan-2,3’-cyclopentane)-10-ene-10-carboxylic acid is a complex organic compound with a unique spirocyclic structure. Compounds with such intricate structures often exhibit interesting chemical properties and biological activities, making them valuable in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Acetyl-4,6-dihydroxy-5,11-dimethyl-3-methylene-14-oxospiro(2-hydrobenzo(b)furan-2,3’-cyclopentane)-10-ene-10-carboxylic acid likely involves multiple steps, including the formation of the spirocyclic core and the introduction of various functional groups. Typical synthetic routes may include:
Formation of the Spirocyclic Core: This step might involve a cyclization reaction, where a linear precursor undergoes intramolecular reactions to form the spirocyclic structure.
Functional Group Introduction:
Industrial Production Methods
Industrial production of such a complex compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of advanced techniques such as continuous flow chemistry and automated synthesis.
化学反応の分析
Types of Reactions
7-Acetyl-4,6-dihydroxy-5,11-dimethyl-3-methylene-14-oxospiro(2-hydrobenzo(b)furan-2,3’-cyclopentane)-10-ene-10-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The acetyl and carboxylic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of hydroxy groups would yield ketones or aldehydes, while reduction of carbonyl groups would yield alcohols.
科学的研究の応用
7-Acetyl-4,6-dihydroxy-5,11-dimethyl-3-methylene-14-oxospiro(2-hydrobenzo(b)furan-2,3’-cyclopentane)-10-ene-10-carboxylic acid could have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation of its potential therapeutic properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 7-Acetyl-4,6-dihydroxy-5,11-dimethyl-3-methylene-14-oxospiro(2-hydrobenzo(b)furan-2,3’-cyclopentane)-10-ene-10-carboxylic acid would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity and thereby affecting various biological pathways.
類似化合物との比較
Similar Compounds
Spirocyclic Compounds: Other spirocyclic compounds with similar structures.
Polyfunctional Compounds: Compounds with multiple functional groups like hydroxy, acetyl, and carboxylic acid groups.
Uniqueness
The uniqueness of 7-Acetyl-4,6-dihydroxy-5,11-dimethyl-3-methylene-14-oxospiro(2-hydrobenzo(b)furan-2,3’-cyclopentane)-10-ene-10-carboxylic acid lies in its specific combination of functional groups and spirocyclic structure, which may confer unique chemical and biological properties.
特性
CAS番号 |
546-30-5 |
|---|---|
分子式 |
C18H16O7 |
分子量 |
344.3 g/mol |
IUPAC名 |
7-acetyl-4,6-dihydroxy-2',5-dimethyl-3-methylidene-5'-oxospiro[1-benzofuran-2,3'-cyclopentene]-1'-carboxylic acid |
InChI |
InChI=1S/C18H16O7/c1-6-14(21)12-8(3)18(5-10(20)11(7(18)2)17(23)24)25-16(12)13(9(4)19)15(6)22/h21-22H,3,5H2,1-2,4H3,(H,23,24) |
InChIキー |
JNLCDXSLOIQRQR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(C(=C1O)C(=O)C)OC3(C2=C)CC(=O)C(=C3C)C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




